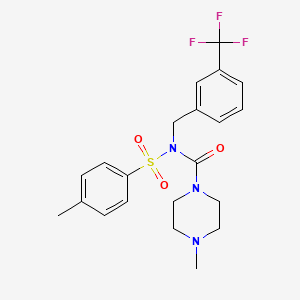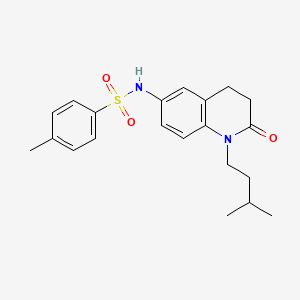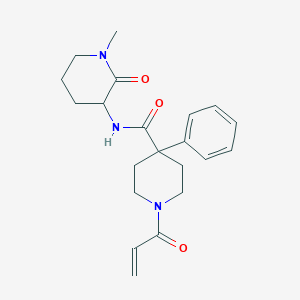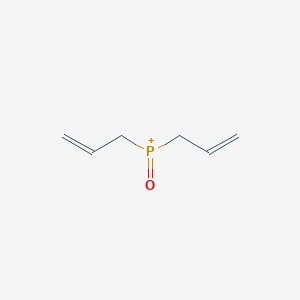
1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2305251-73-2 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 1-(1-phenylethyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is 1S/C11H15N.ClH/c1-9(11(12)7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
1-(1-Phenylethyl)cyclopropan-1-amine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Research has explored the synthesis and potential analgesic activity of compounds related to "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride". Takahashi et al. (1984) synthesized optically pure derivatives of cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, evaluating their analgesic activities. The structural analysis and relationship between analgesic activity and the compound's conformation were investigated, providing insights into the design of novel analgesics (Takahashi, Chida, Suzuki, Onishi, & Yanaura, 1984).
Reactivity Towards Carbon Monoxide
Albert et al. (2007) explored the reactivity of "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride" derivatives towards carbon monoxide, leading to the synthesis of novel compounds. This study demonstrates the compound's utility in organometallic chemistry and its potential applications in developing new materials or chemical intermediates (Albert, D’Andrea, Granell, Tavera, Font‐Bardia, & Solans, 2007).
Synthesis of Extended Ethynyl Compounds
Kozhushkov et al. (2010) reported on the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene. These compounds, including their N-Fmoc-protected derivatives, are valuable for further chemical transformations, showcasing the versatility of "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride" in synthetic organic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Photophysical Studies and Photostability
Raju et al. (2016) conducted photophysical studies on benzo[a]phenoxazinium chlorides with derivatives, including "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride". Their research into photostability in various media, including model biological membranes, highlights the potential for these compounds in developing photoresistant materials or probes in biological applications (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including "1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride", and evaluated them for antimicrobial and cytotoxic activities. This research indicates the compound's potential applications in developing new antimicrobial agents and exploring cytotoxic properties for pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(1-phenylethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(11(12)7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGVKBSXUIWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)
![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)




![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)

![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)

